molecular formula C28H31F3N4O6S B607206 DS18561882 CAS No. 2227149-22-4

DS18561882

Cat. No. B607206
M. Wt: 608.63
InChI Key: OQKAKSSZSQPTDZ-INIZCTEOSA-N
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Description

DS18561882 is a highly potent, isozyme-selective methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) inhibitor with an IC50 value of 0.0063 μM . It also has an inhibitory effect on MTHFD1 with an IC50 value of 0.57 μM . DS18561882 exhibits a good oral pharmacokinetic profile .


Molecular Structure Analysis

The chemical formula of DS18561882 is C28H31F3N4O6S . Its exact mass is 608.19 and its molecular weight is 608.63 . An important interaction for enhanced potency was found to be salt bridge formation between the amine moiety and the diphosphate linker of an NAD+ cofactor .


Chemical Reactions Analysis

DS18561882 shows a cell-based activity with a GI50 value of 140 nM . Modifications on the tricyclic coumarin scaffold significantly improved efficiency and cell permeability .


Physical And Chemical Properties Analysis

DS18561882 is a solid substance with a molecular weight of 608.63 . It has a good oral pharmacokinetic profile .

Scientific Research Applications

  • Agricultural Technology : DS18561882 is linked to agricultural technology through the Decision Support System for Agrotechnology Transfer (DSSAT), a tool used by researchers for evaluating and applying crop models. The DSSAT incorporates models of different crops and has been redesigned to incorporate new scientific advances and applications efficiently (Jones et al., 2003).

  • Enzyme Inhibition in Cancer Research : DS18561882 has been identified as a potent, selective, and orally available MTHFD2 inhibitor, showing promising results in cancer research. This compound was shown to inhibit tumor growth in a mouse xenograft model, marking a significant advancement in medicinal chemistry and oncology (Kawai et al., 2019).

  • Genomic Studies : In genomic research, DS18561882 may be relevant in the context of DNA sequencing and mutation detection. Duplex Sequencing (DS), a next-generation sequencing methodology, can detect ultralow-frequency mutations and is applicable to DS18561882-related research (Kennedy et al., 2014).

  • Information Systems Research : DS18561882 also finds application in the field of information systems. Design Science Research (DSR) methodology, which focuses on creating innovative artifacts and generating scientific knowledge, is relevant here. This approach is significant for conducting scientific research in information technology and management (Peffers et al., 2007).

  • Renewable Energy Systems : In the context of renewable energy, particularly third-generation solar cells, DS18561882-related research has led to the development of biopolymeric solid electrolytes derived from seaweeds. This innovation presents a low-cost, environmentally friendly alternative for dye-sensitized solar cells (DSSCs) (Bella et al., 2015).

Future Directions

DS18561882 has shown promising results in inhibiting tumor growth in a mouse xenograft model upon oral administration . The anti-tumor efficacy of these selective MTHFD2 inhibitors in different cancers awaits further assessment . It’s also noted that DS18561882 has a good oral pharmacokinetic profile , which could be beneficial for future therapeutic applications.

properties

CAS RN

2227149-22-4

Product Name

DS18561882

Molecular Formula

C28H31F3N4O6S

Molecular Weight

608.63

IUPAC Name

(S)-N-(4-(8-(3,4-Dimethylpiperazin-1-yl)-7-methyl-5-oxo-1,3,4,5-tetrahydro-2H-chromeno[3,4-c]pyridine-3-carbonyl)-2-(trifluoromethoxy)phenyl)methanesulfonamide

InChI

InChI=1S/C28H31F3N4O6S/c1-16-14-34(12-11-33(16)3)23-8-6-20-19-9-10-35(15-21(19)27(37)40-25(20)17(23)2)26(36)18-5-7-22(32-42(4,38)39)24(13-18)41-28(29,30)31/h5-8,13,16,32H,9-12,14-15H2,1-4H3/t16-/m0/s1

InChI Key

OQKAKSSZSQPTDZ-INIZCTEOSA-N

SMILES

CS(=O)(NC1=CC=C(C(N2CCC(C3=C(O4)C(C)=C(N5C[C@H](C)N(C)CC5)C=C3)=C(C4=O)C2)=O)C=C1OC(F)(F)F)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

DS18561882;  DS 18561882;  DS-18561882

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.